molecular formula C15H16N4O3S2 B11366981 N-[4-(diprop-2-en-1-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

N-[4-(diprop-2-en-1-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11366981
M. Wt: 364.4 g/mol
InChI Key: HTYQMGMBNSFMBG-UHFFFAOYSA-N
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Description

N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a sulfonamide group, a thiadiazole ring, and a carboxamide group

Properties

Molecular Formula

C15H16N4O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C15H16N4O3S2/c1-3-9-19(10-4-2)24(21,22)13-7-5-12(6-8-13)16-15(20)14-11-23-18-17-14/h3-8,11H,1-2,9-10H2,(H,16,20)

InChI Key

HTYQMGMBNSFMBG-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thiadiazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Carboxamide Group: The final step involves the reaction of the sulfonamide-thiadiazole intermediate with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, and alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may yield primary or secondary amines.

Scientific Research Applications

N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: shares similarities with other sulfonamide-thiadiazole derivatives, such as:

Uniqueness

The uniqueness of N-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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